

A Comprehensive Spectroscopic Guide to 11H-Benzo[a]fluoren-11-one

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 11H-Benzo[a]fluoren-11-one

CAS No.: 479-79-8

Cat. No.: B146267

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Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of **11H-Benzo[a]fluoren-11-one** (CAS No. 479-79-8), a polycyclic aromatic ketone (PAK). Designed for researchers, scientists, and professionals in drug development, this document synthesizes available experimental data and theoretical principles for the structural elucidation of this compound. We will delve into Mass Spectrometry (MS), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Each section includes an analysis of the spectral features, the causality behind experimental choices, and detailed protocols for data acquisition, ensuring a blend of technical accuracy and practical insight.

Molecular Structure and Physicochemical Properties

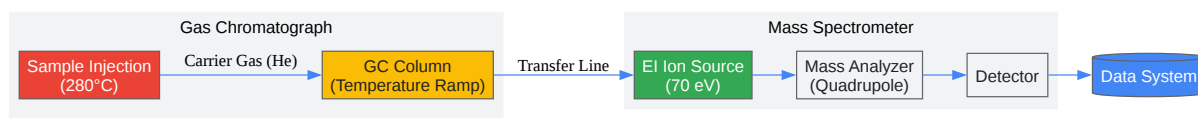
11H-Benzo[a]fluoren-11-one, also known as 1,2-Benzofluorenone, is a tetracyclic aromatic compound built from four fused rings.^[1] Its rigid, planar structure and extended π -conjugation system are central to its chemical and spectroscopic characteristics. The presence of a carbonyl group makes it a ketone derivative of the parent hydrocarbon, 11H-Benzo[a]fluorene.

Key Properties:

Property	Value	Source
Molecular Formula	C₁₇H₁₀O	[2][3]
Molecular Weight	230.26 g/mol	[2][3][4]
CAS Registry No.	479-79-8	[2][3]

| Appearance | Red single crystals |[1] |

The structure below is numbered to facilitate the discussion of spectroscopic assignments in the following sections.



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Sources

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